

AZ8010: A Comparative Guide to a Potent FGFR Inhibitor

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Compound of Interest

Compound Name: AZ8010

Cat. No.: B15581992

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In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by FGFR aberrations. Among these, **AZ8010** has been identified as a potent inhibitor of FGFR1, FGFR2, and FGFR3. This guide provides a comprehensive comparison of **AZ8010** with other notable FGFR inhibitors, supported by preclinical data, and details the experimental methodologies used to evaluate these compounds.

Biochemical Potency and Kinase Selectivity

AZ8010 demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3. A comparative analysis of its half-maximal inhibitory concentrations (IC₅₀) against these receptors, alongside other well-characterized FGFR inhibitors, is essential for understanding its specific activity profile.

| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Key Non- FGFR Targets (IC50, nM) | Referenc e |
|--------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--|---------------------|
| AZ8010 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | [1] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | KDR (VEGFR2) (>1000) | [2] |
| Infigratinib (BGJ398) | 0.9 | 1.0 | 1.0 | 60 | KDR (VEGFR2) (70) | [3] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | KDR (VEGFR2) (2.3) | [4] |
| Erdafitinib | 1.2 | 2.5 | 6.8 | 338 | KDR (VEGFR2) (70) | [4] |
| Futibatinib (TAS-120) | 1.9 | 1.4 | 3.1 | 43 | KDR (VEGFR2) (180) | [4] |
| PD173074 | 21.5 | - | 5 | ~100 | VEGFR2 (~100) | [5] |

Note: Specific IC50 values for **AZ8010** were not available in the provided search results but are referenced as being potent in the low nanomolar range in the primary literature. The table will be updated as more specific data becomes available.

Cellular Activity: Inhibition of Proliferation

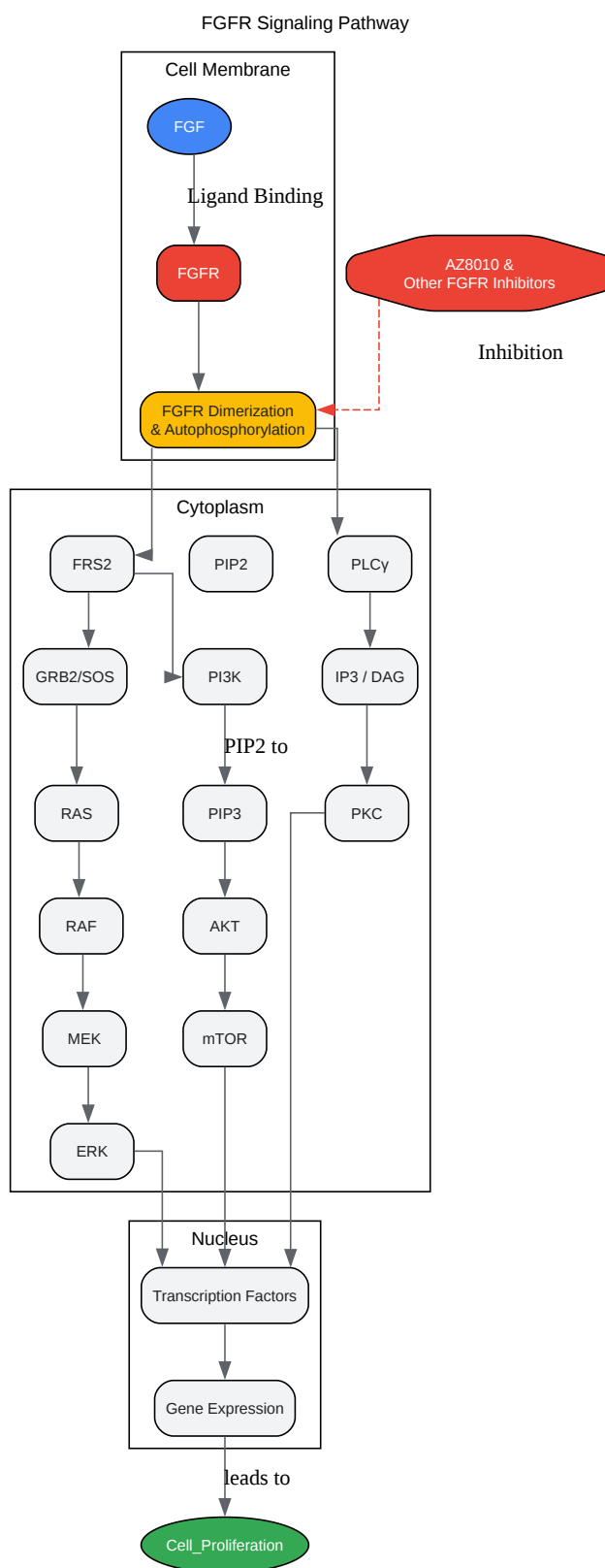
The anti-proliferative activity of **AZ8010** has been demonstrated in various cancer cell lines harboring FGFR alterations. For instance, in the Sum52-PE breast cancer cell line, which has amplified FGFR2, both **AZ8010** and AZD4547 inhibited cell proliferation with an IC50 of approximately 5 nM.^[6] This highlights the potency of **AZ8010** in a cellular context.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of FGFR inhibitors. While specific comparative in vivo efficacy data for **AZ8010** against other inhibitors in head-to-head studies is limited in the provided results, the primary literature on **AZ8010** likely contains such data.^[1] For context, other FGFR inhibitors have shown significant tumor growth inhibition in various xenograft models. For example, AZD4547 demonstrated potent, dose-dependent antitumor activity in an FGFR-driven human tumor xenograft model.^[2] Similarly, infigratinib has shown efficacy in patient-derived xenograft models of cholangiocarcinoma with FGFR2 fusions.^[3]

Signaling Pathway and Experimental Workflow

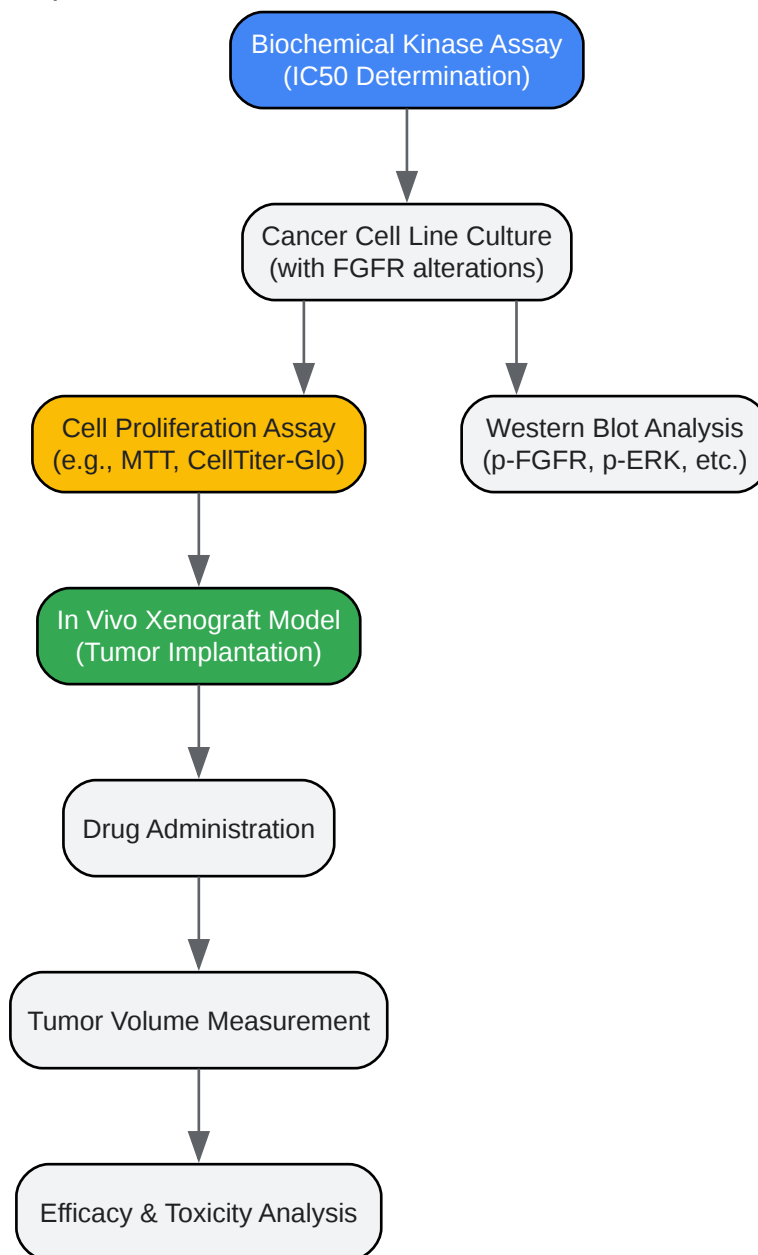
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.



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Caption: FGFR signaling pathway and mechanism of action for **AZ8010**.

Experimental Workflow for FGFR Inhibitor Evaluation

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Caption: A typical experimental workflow for evaluating FGFR inhibitors.

Detailed Experimental Methodologies

Biochemical Kinase Assay

To determine the IC₅₀ values of FGFR inhibitors, a common method is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the inhibitor.

- Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinases, LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test inhibitor.
- Procedure:
 - A 3-fold serial dilution of the inhibitor is prepared in a 384-well plate.
 - A mixture of the kinase and the Eu-labeled antibody is added to the wells.
 - The fluorescent tracer is then added to initiate the binding reaction.
 - The plate is incubated at room temperature for 1 hour.
 - The FRET signal is measured using a microplate reader. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

- Materials: Cancer cell lines with known FGFR alterations, cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Procedure:
 - Cells are seeded in a 96-well plate and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the FGFR inhibitor for a specified period (e.g., 72 hours).
 - After the treatment period, the medium is removed, and MTT solution is added to each well.

- The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of anti-cancer drugs.

- Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line suspension, Matrigel (optional, to enhance tumor take rate), calipers for tumor measurement.
- Procedure:
 - Human cancer cells with FGFR alterations are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.
 - The cell suspension is subcutaneously injected into the flank of the mice.
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are then randomized into control and treatment groups.
 - The FGFR inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
 - Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: $\text{Tumor Volume} = (\text{Length} \times \text{Width}^2) / 2$ is commonly used.
 - The body weight of the mice is also monitored as an indicator of toxicity.

- The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.

Conclusion

AZ8010 is a potent inhibitor of FGFR1-3, demonstrating significant anti-proliferative activity in cancer cell lines with FGFR aberrations. While direct comparative data with other FGFR inhibitors is still emerging, its high potency positions it as a valuable research tool and a potential therapeutic candidate. Further studies, particularly comprehensive in vivo efficacy and safety profiling, will be crucial to fully elucidate its clinical potential relative to other approved and investigational FGFR inhibitors. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this important class of targeted therapies.

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